molecular formula C17H14FN3O3 B14971497 2-(2-Fluorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]acetamide

2-(2-Fluorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]acetamide

Cat. No.: B14971497
M. Wt: 327.31 g/mol
InChI Key: ZOQBXAWQHMYLTM-UHFFFAOYSA-N
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Description

2-(2-Fluorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]acetamide is a compound that belongs to the class of heterocyclic derivatives. It is used as an intermediate in the synthesis of various pharmaceutical compounds, particularly those that inhibit poly (ADP-ribose) polymerase (PARP), an enzyme involved in DNA repair mechanisms .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]acetamide involves multiple steps. One common method includes the reaction of 2-fluoro-5-formylbenzoic acid with hydrazine hydrate to form the phthalazinone scaffold. This intermediate is then reacted with 2-fluorophenol under specific conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis systems to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include hydrazine hydrate, triethylamine, and various solvents such as tetrahydrofuran (THF). Reaction conditions often involve controlled temperatures and pH levels to ensure the desired product is obtained .

Major Products Formed

The major products formed from these reactions include various intermediates that are used in the synthesis of pharmaceutical compounds, particularly those targeting PARP enzymes .

Scientific Research Applications

2-(2-Fluorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]acetamide has several scientific research applications:

Mechanism of Action

The compound exerts its effects by inhibiting PARP enzymes, which play a critical role in the repair of single-strand breaks in DNA. By inhibiting these enzymes, the compound prevents the repair of DNA damage, leading to cell death in rapidly dividing cells, such as cancer cells. This mechanism makes it a valuable tool in cancer therapy .

Comparison with Similar Compounds

Similar Compounds

  • 2-Fluoro-5-[(4-oxo-3,4-dihydrophthalazin-1-yl)methyl]benzoic acid
  • 2-Fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoic acid
  • 5-[(3,4-Dihydro-4-oxo-1-phthalazinyl)methyl]-2-fluorobenzoic acid

Uniqueness

2-(2-Fluorophenoxy)-N-[(4-oxo-3,4-dihydrophthalazin-1-YL)methyl]acetamide is unique due to its specific structure that allows it to effectively inhibit PARP enzymes. This specificity makes it a valuable compound in the development of targeted cancer therapies .

Properties

Molecular Formula

C17H14FN3O3

Molecular Weight

327.31 g/mol

IUPAC Name

2-(2-fluorophenoxy)-N-[(4-oxo-3H-phthalazin-1-yl)methyl]acetamide

InChI

InChI=1S/C17H14FN3O3/c18-13-7-3-4-8-15(13)24-10-16(22)19-9-14-11-5-1-2-6-12(11)17(23)21-20-14/h1-8H,9-10H2,(H,19,22)(H,21,23)

InChI Key

ZOQBXAWQHMYLTM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=NNC2=O)CNC(=O)COC3=CC=CC=C3F

Origin of Product

United States

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